

# Rezafungin Acetate: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

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## Compound of Interest

Compound Name: *Rezafungin acetate*

Cat. No.: *B15563506*

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## Introduction

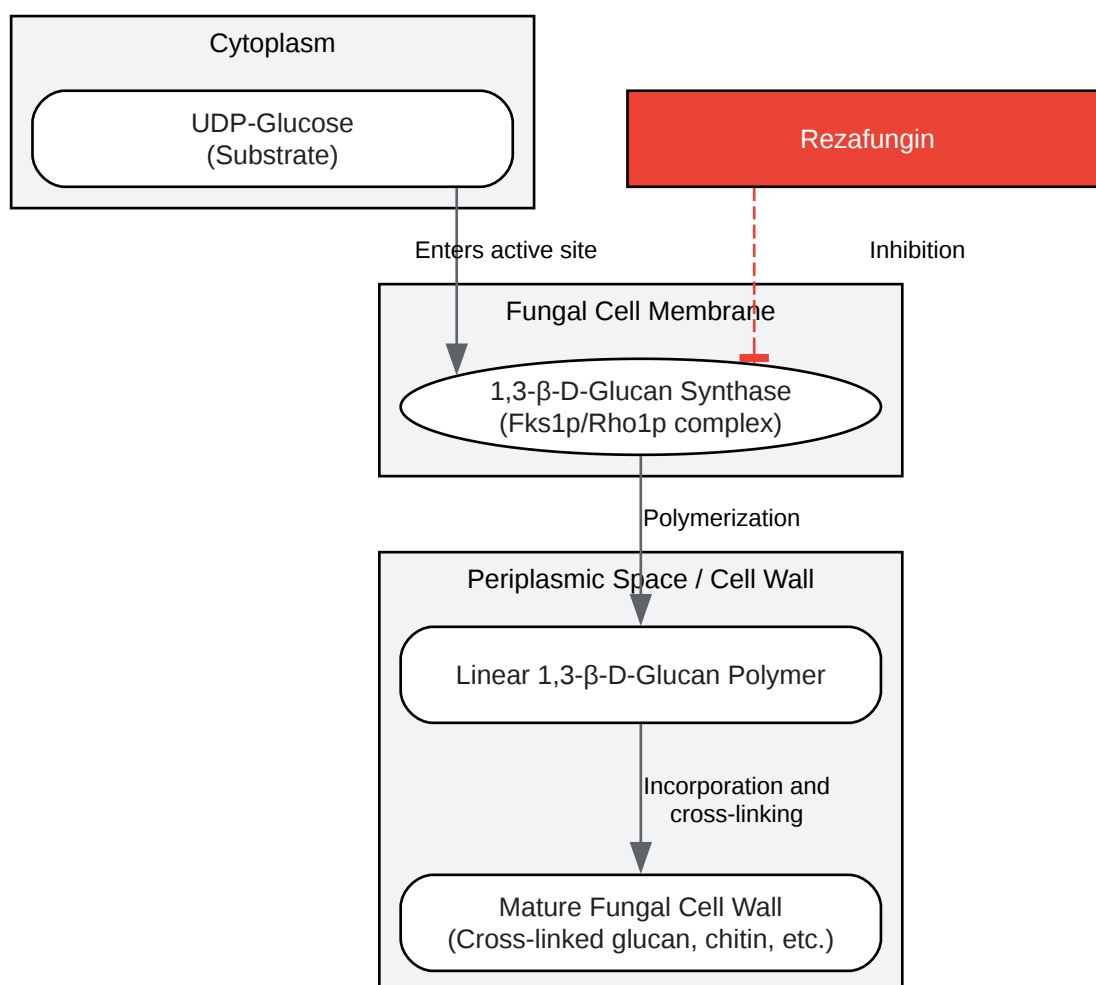
**Rezafungin acetate** is a next-generation, long-acting echinocandin antifungal agent engineered for the treatment and prevention of invasive fungal infections. Its unique chemical structure, a modification of anidulafungin, confers enhanced stability and a distinguished pharmacokinetic profile, allowing for once-weekly intravenous administration.<sup>[1][2]</sup> This attribute presents a significant clinical advantage over the daily dosing required for other echinocandins.<sup>[1]</sup> This technical guide provides an in-depth review of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rezafungin, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

## Mechanism of Action

Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall. It is a non-competitive inhibitor of the 1,3- $\beta$ -D-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3- $\beta$ -D-glucan, an essential structural polymer in the cell wall of many pathogenic fungi, including *Candida* and *Aspergillus* species.<sup>[1]</sup> The depletion of this polymer disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death.<sup>[1]</sup> This mechanism is specific to fungi as mammalian cells lack a cell wall and the 1,3- $\beta$ -D-glucan synthase enzyme.

## 1,3- $\beta$ -D-Glucan Synthesis Pathway and Inhibition by Rezafungin

The biosynthesis of 1,3- $\beta$ -D-glucan is a critical process for fungal cell wall construction and maintenance. The following diagram illustrates this pathway and the point of inhibition by rezafungin.



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**Caption:** Inhibition of 1,3- $\beta$ -D-glucan synthesis by rezafungin.

## Pharmacokinetic Properties

Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long half-life, dose-proportional exposure, and high protein binding. These properties support a once-weekly

dosing regimen.

## Preclinical Pharmacokinetics

Studies in animal models have been crucial in defining the pharmacokinetic profile of rezafungin.

Parameter	Animal Model	Dose	Route	Cmax (µg/mL)	AUC (µg*h/mL)	T½ (h)	Reference
Cmax, AUC, T½	Mouse	10-60 mg/kg	IP	23.1-95.8	736-3300 (0-48h)	29.8-52.0	
Cmax, AUC, T½	Mouse	20 mg/kg	IP	30.5	762 (AUClast)	21.1	
T½, Vd, CL	Dog	Single Dose	IV	-	-	53.1	

## Clinical Pharmacokinetics

Human studies have confirmed the long half-life and dose-linearity of rezafungin.

Parameter	Population	Dosing Regimen	C <sub>max</sub> (µg/mL)	AUC <sub>0-168h</sub> (µg·h/mL)	T <sub>1/2</sub> (h)	V <sub>d</sub> (L)	CL (L/h)	Protein Binding (%)	Reference
PK Parameters	Healthy Volunteers	400 mg once-weekly for 3 weeks	30.5	1840	~130	-	-	>98	
PK Parameters	Patients with Candidemia/IC	400 mg loading dose, then 200 mg weekly	19.2 (Day 1)	827 (Day 1)	~133	67	0.35	87.5-93.6	
PK Parameters	Patients with Candidemia/IC	400 mg loading dose, then 200 mg weekly	11.8 (Day 15)	667 (Day 15)	-	-	-	-	

## Pharmacodynamic Properties

The antifungal activity of rezafungin is concentration-dependent. The primary pharmacodynamic index predictive of efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

## In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a broad range of *Candida* and *Aspergillus* species, including isolates resistant to other antifungal classes.

Organism	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	Reference
<i>Aspergillus fumigatus</i>	46 (WT and azole-resistant)	0.03	0.125	
<i>Aspergillus</i> spp.	-	0.03	0.125	

## In Vivo Efficacy

Neutropenic mouse models of disseminated candidiasis and aspergillosis have been instrumental in establishing the in vivo efficacy of rezafungin.

Animal Model	Pathogen	PK/PD Target	Stasis fAUC/MIC	1-log Kill fAUC/MIC	Reference
Neutropenic Mouse	<i>C. albicans</i>	fAUC/MIC	2.92	-	
Neutropenic Mouse	<i>C. glabrata</i>	fAUC/MIC	0.07	-	
Neutropenic Mouse	<i>C. parapsilosis</i>	fAUC/MIC	2.61	-	

## Clinical Efficacy (Phase 3 ReSTORE Trial)

The ReSTORE trial was a pivotal Phase 3 study that demonstrated the non-inferiority of once-weekly rezafungin to daily caspofungin for the treatment of candidemia and invasive candidiasis.

Outcome	Rezafungin (400 mg/200 mg weekly)	Caspofungin (70 mg/50 mg daily)	Treatment Difference (95% CI)	Reference
Day 30 All-Cause Mortality	25.2%	24.8%	0.4% (-10.8, 11.6)	
Day 14 Global Cure	56.5%	57.3%	-1.0% (-13.5, 11.6)	
Day 5 Mycological Eradication	68.7%	63.2%	5.5%	

## Experimental Protocols

### In Vivo Murine Model of Disseminated Candidiasis

This model is commonly used to evaluate the in vivo efficacy of antifungal agents.

- **Immunosuppression:** Mice (e.g., female ICR or BALB/c) are rendered neutropenic through the intraperitoneal (IP) administration of cyclophosphamide. A typical regimen involves an initial dose of 150-200 mg/kg administered 3-4 days prior to infection, followed by a second dose of 100-150 mg/kg one day before or on the day of infection.
- **Infection:** Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of *Candida* blastospores (e.g.,  $1 \times 10^3$  to  $1 \times 10^5$  CFU/mouse).
- **Treatment:** Rezafungin or a comparator agent is administered at various doses and schedules (e.g., single dose, fractionated doses) via IP or subcutaneous (SC) injection, typically starting 2 hours post-infection.
- **Endpoint Assessment:** At predetermined time points (e.g., 24, 48, 96 hours post-infection), mice are euthanized. The kidneys are aseptically harvested, homogenized, and serially diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue). Survival may also be monitored as a primary endpoint.

- **Pharmacokinetic Sampling:** In parallel satellite groups, blood samples are collected at various time points post-dosing via cardiac puncture or other appropriate methods to determine plasma drug concentrations using LC-MS/MS.

## In Vitro Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution)

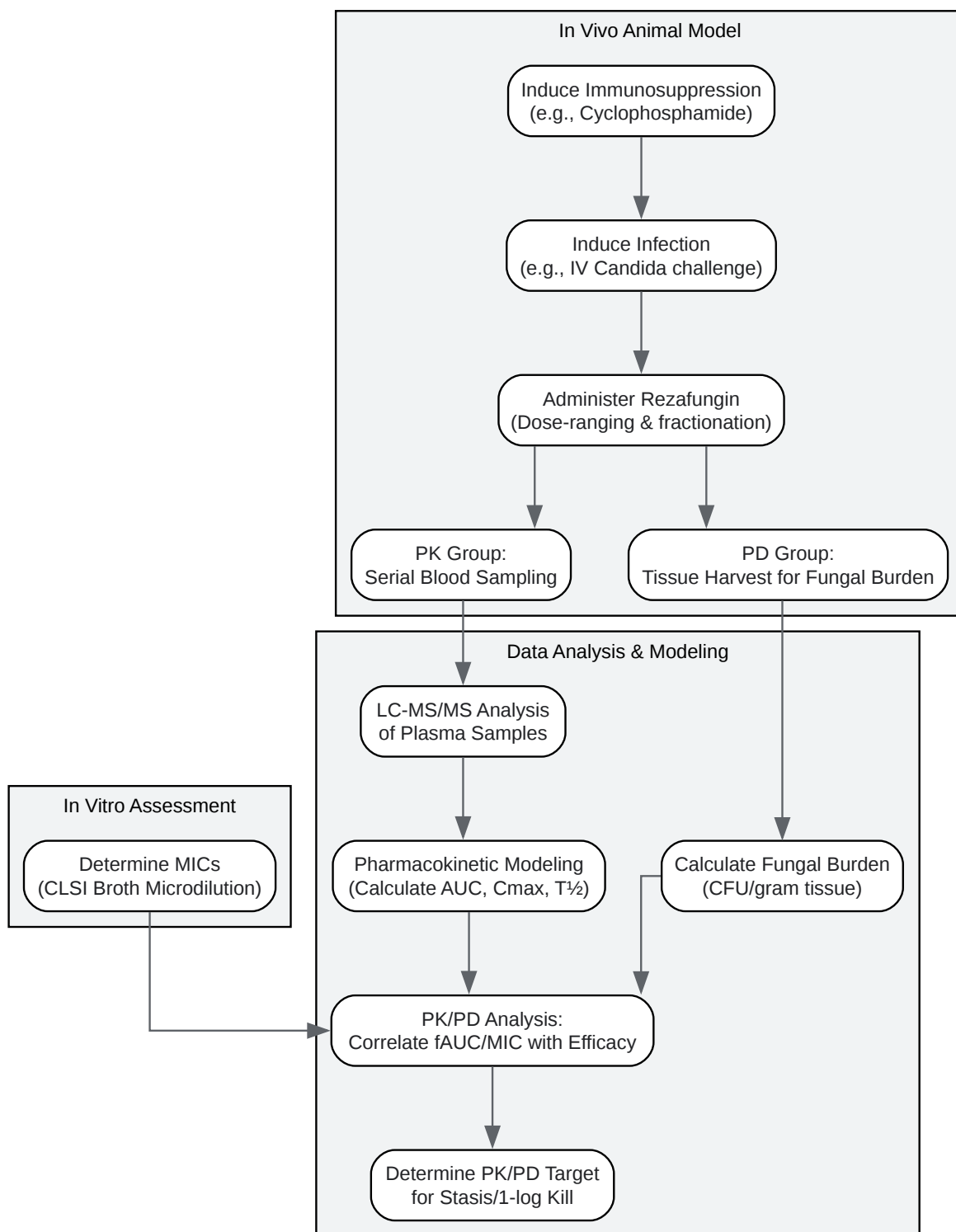
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for yeast susceptibility testing.

- **Medium Preparation:** RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
- **Drug Dilution:** Rezafungin is serially diluted (typically 2-fold) in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.
- **Inoculum Preparation:** Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL in the wells.
- **Incubation:** The inoculated plates are incubated at 35°C for 24-48 hours.
- **MIC Reading:** The MIC is determined as the lowest concentration of the drug that causes a prominent decrease in turbidity (typically  $\geq 50\%$  growth inhibition) compared to the growth control well.

## Visualized Workflows

### General Workflow for a Preclinical Antifungal PK/PD Study

The following diagram outlines the typical workflow for a preclinical study designed to evaluate the pharmacokinetic and pharmacodynamic properties of an antifungal agent like rezafungin.



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**Caption:** Workflow for a preclinical antifungal PK/PD study.



## Conclusion

**Rezafungin acetate** represents a significant advancement in the treatment of invasive fungal infections. Its unique pharmacokinetic profile, characterized by a long half-life and high, front-loaded exposure, allows for a convenient once-weekly dosing schedule. The robust pharmacodynamic properties, driven by a concentration-dependent fAUC/MIC relationship, translate to potent in vivo and clinical efficacy against a wide range of pathogenic fungi. The data and methodologies presented in this guide underscore the comprehensive preclinical and clinical evaluation that forms the basis of its therapeutic application, providing a valuable resource for researchers and drug development professionals in the field of mycology.

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## References

- 1. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
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